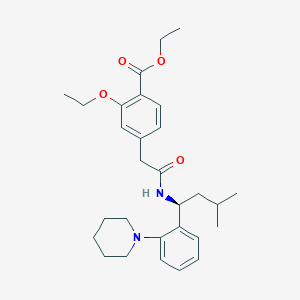

Repaglinid-Ethylester

Übersicht

Beschreibung

Synthesis Analysis

Repaglinide synthesis has been explored through various methods, showing a range of yields and process efficiencies. Zhao We (2014) outlined a method involving the reaction of 4-carboxymethyl-2-ethoxy benzoic acid ester with pivaloyl chloride, followed by a one-pot synthesis approach, leading to higher purity and yield up to 63% (Zhao We, 2014). Another synthesis route described by Wu Zonghao (2012) achieved an overall yield of approximately 74%, starting from 4-ethoxycarbonyl-3-ethoxyphenylacetic acid (Wu Zonghao, 2012).

Molecular Structure Analysis

The molecular structure of repaglinide and its intermediates have been extensively studied, highlighting the compound's conformational flexibility and interaction potential. Studies have detailed the synthesis of key intermediates, such as 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, essential for repaglinide's preparation, indicating the compound's complex structural framework (M. Salman et al., 2002).

Chemical Reactions and Properties

Repaglinide's chemical properties are influenced by its structure, which allows for specific interactions leading to its mechanism of action. It acts by closing ATP-sensitive potassium channels on pancreatic β-cells, thereby stimulating insulin release. This action is mediated through its binding to specific sites on the cell membrane, distinct from other antidiabetic agents (Malaisse, 1999).

Wissenschaftliche Forschungsanwendungen

Synthese von Antidiabetika

Repaglinid-Ethylester ist ein wichtiger Zwischenstoff bei der Synthese des Antidiabetikums Repaglinid . Repaglinid, das von Boehringer Ingelheim und Novo Nordisk entwickelt wurde, ist ein nicht-Sulfonylharnstoff-Insulinsekretionsmittel, das zur Behandlung von Typ-2-Diabetes eingesetzt wird . Als prandialer Glucoseregulierer kann Repaglinid die Insulinsekretion schnell fördern und das glykierte Hämoglobin (HbAlc) und den postprandialen Glucosespiegel (PBG) bei Diabetikern senken .

Neue Synthesewege

Es wurde eine neue Methode zur Herstellung von 3-Ethoxy-4-Ethoxycarbonylphenylessigsäure beschrieben, die ein wichtiger Zwischenstoff für Repaglinid ist . Diese Methode beinhaltet Veresterung, Formylierung, Oxidation, Etherifizierung und selektive Hydrolyse . Die neue Methode macht die Hochskalierung einfacher und es gibt weniger Umweltprobleme .

Esterchemie

Die Chemie der Veresterung ist als ein Eckpfeiler in der modernen organischen Synthese anerkannt . Ester sind allgegenwärtig in Naturstoffen, Arzneimitteln, Feinchemikalien, Polymermaterialien und vielem mehr . This compound, als Ester, ist Teil dieses breiten und wichtigen Bereichs der Chemie .

Medizinische Chemie

Ester sind häufig vorkommende Strukturmotive, die aufgrund ihrer vielfältigen Bioaktivitäten zunehmend Anwendung in der medizinischen Chemie finden

Wirkmechanismus

Target of Action

Repaglinide ethyl ester, also known as (S)-Ethyl 2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate, primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

Repaglinide ethyl ester belongs to the meglitinide class of short-acting insulin secretagogues . It works by binding to the β cells of the pancreas, stimulating insulin release . This action induces an early insulin response to meals, which helps decrease postprandial (after meal) blood glucose levels . The action of meglitinides like Repaglinide is dependent on the presence of glucose, which means their risk of causing hypoglycemia (low blood sugar) is lower than that of other antidiabetic drugs .

Biochemical Pathways

The action of Repaglinide ethyl ester involves blocking ATP-dependent potassium channels, which depolarizes the membrane and facilitates calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells . This mechanism helps regulate blood glucose levels, particularly after meals.

Pharmacokinetics

Repaglinide is rapidly absorbed and has a fast onset of dose-dependent blood-glucose-lowering effect . It is extensively metabolized in the liver and excreted in bile . Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine . The total body clearance after administration of repaglinide is 33 L/h, equivalent to a total blood clearance of 876 ml/min .

Result of Action

The primary result of Repaglinide ethyl ester’s action is the reduction of blood glucose levels. It achieves this by promoting rapid insulin secretion, which in turn reduces glycosylated hemoglobin (HbA1c) and postprandial glucose (PBG) levels in diabetic patients . This makes Repaglinide ethyl ester effective in improving glycemic control in adults with type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of Repaglinide ethyl ester can be influenced by various environmental factors. For instance, the presence of glucose is necessary for the drug’s action, as it is glucose-dependent . Additionally, factors such as the patient’s diet, exercise routine, and overall health status can impact the drug’s efficacy. It’s also worth noting that the drug should only be taken with meals, and meal-time doses should be skipped with any skipped meal .

Zukünftige Richtungen

The technologies for fabrication of nanocrystals have immense potential to improve the solubility of a variety of poor water-soluble drugs, including Repaglinide, with subsequent enhanced bioavailability . Microfluidics is a cutting-edge technique that provides a new approach for producing nanoparticles with controlled properties for a variety of applications .

Eigenschaften

IUPAC Name |

ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCMVLQJMIXDSI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163798 | |

| Record name | Repaglinide ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147770-06-7 | |

| Record name | Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147770-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Repaglinide ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147770067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repaglinide ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-4-{3-[(S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino]-2-oxo-propyl}-benzoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPAGLINIDE ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G7O9LRT91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

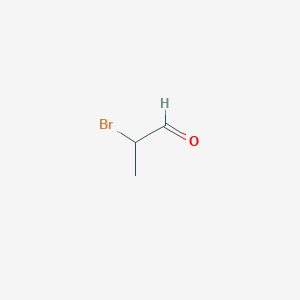

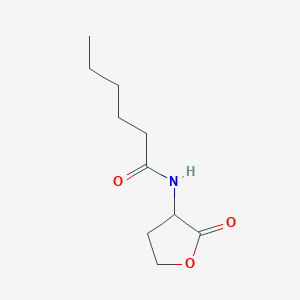

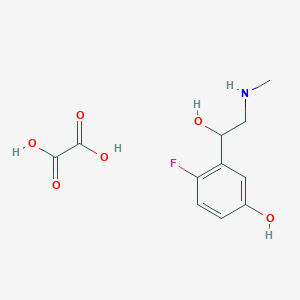

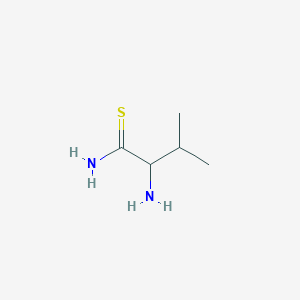

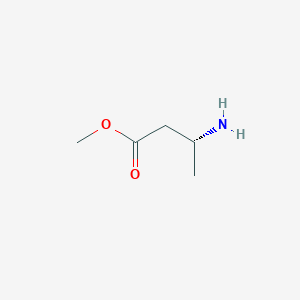

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)